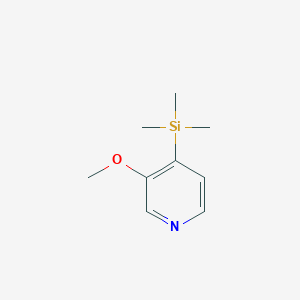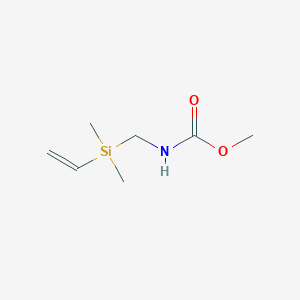
3-Methoxy-4-trimethylsilylpyridine
Übersicht
Beschreibung
3-Methoxy-4-trimethylsilylpyridine is a chemical compound with the molecular formula C9H15NOSi . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-trimethylsilylpyridine consists of 9 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 silicon atom . For a detailed molecular structure analysis, it would be best to refer to specialized chemical databases or literature.Physical And Chemical Properties Analysis
3-Methoxy-4-trimethylsilylpyridine has physical and chemical properties that can be found in specialized chemical databases . For a detailed physical and chemical properties analysis, it would be best to refer to specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen
Formation of 2,3-Pyridyne : A study by Walters and Shay (1995) demonstrated that compounds including 4-methoxy-2-trifluoromethylsulfonyloxy-3-trimethylsilylpyridine were efficient precursors for 4-methoxy-2,3-pyridyne, showing its utility in generating reactive pyridyne intermediates (Walters & Shay, 1995).
Solvolysis of 2-Trimethylsilylpyridine : Research by Anderson, Bradney, and Webster (1968) found that 2-Trimethylsilylpyridine reacts with water, methanol, or ethanol to produce pyridine and trimethylsilanol or alkoxytrimethylsilane. This study helps understand the relative reaction rates and potential mechanisms (Anderson, Bradney, & Webster, 1968).
Structure of 3-(Diethylborylethynyl)pyridine : A 2014 study by Wakabayashi et al. explored the structural features of methoxy derivatives in pyridines, providing insights into the molecular arrangements and stacking behaviors in crystalline states (Wakabayashi et al., 2014).
Synthesis of Nucleosides : Kamaike et al. (1986) synthesized 2'- or 3'-O-(4-Methoxybenzyl)nucleoside derivatives, highlighting the use of methoxy derivatives in the synthesis of oligoribonucleotides, an important aspect in RNA research (Kamaike, Tsuchiya, Imai, & Takaku, 1986).
Polymer Synthesis and Gas Permeability : A study by Sakaguchi et al. (2014) involved the synthesis of high-molecular-weight polymers using diphenylacetylene having a trimethylsilyl group and two methoxy groups, with applications in creating membranes with high CO2 permselectivity (Sakaguchi, Tsuzuki, Masuda, & Hashimoto, 2014).
Self-Assembly in Chemical Structures : Wakabayashi et al. (1999) investigated the self-assembly of methoxy derivatives in pyridines, contributing to the understanding of molecular interactions and stability in solutions (Wakabayashi, Sugihara, Takakura, Murata, Tomioka, Ohnishi, & Tatsumi, 1999).
Antioxidant Properties : Research by Wijtmans et al. (2004) on 6-substituted-2,4-dimethyl-3-pyridinols, including methoxy derivatives, revealed significant antioxidant properties, enhancing our understanding of their potential in therapeutic applications (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-methoxypyridin-4-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOSi/c1-11-8-7-10-6-5-9(8)12(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAXXWTWDRRWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290486 | |
| Record name | 3-Methoxy-4-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-trimethylsilylpyridine | |
CAS RN |
118005-98-4 | |
| Record name | 3-Methoxy-4-(trimethylsilyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118005-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)




![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)







